molecular formula C13H17N5O2 B2664286 ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate CAS No. 736164-79-7

ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate

Cat. No.: B2664286
CAS No.: 736164-79-7
M. Wt: 275.312
InChI Key: GEVAAOTYYWRHOE-UHFFFAOYSA-N
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Description

Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate typically involves the condensation of pyrazolo[3,4-d]pyrimidine with piperidine-3-carboxylate under controlled conditions. One common method involves the use of diketone derivatives such as acetyl acetone, ethyl acetoacetate, or benzoyl acetone . The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to ensure complete condensation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. Green synthesis methods, which minimize the use of hazardous solvents and reagents, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as protein tyrosine kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that are crucial for cancer cell proliferation and survival . Molecular docking studies have shown that the compound binds effectively within the active site of these enzymes, leading to their inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets. This makes it a more potent and selective inhibitor compared to other similar compounds .

Biological Activity

Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula C12H16N4O2C_{12}H_{16}N_{4}O_{2} and a molecular weight of 248.29 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine moiety attached to a piperidine ring, which is essential for its biological activity.

The biological activity of this compound primarily stems from its interaction with various kinases, particularly serine-threonine kinases. Research indicates that compounds with a similar structure can act as inhibitors of key signaling pathways involved in cell proliferation and survival, such as the PI3K-Akt pathway. This pathway is crucial for regulating cell growth and metabolism, making it a target for cancer therapy.

Table 1: Biological Activity Summary

Activity TypeDescription
Kinase Inhibition Inhibits serine-threonine kinases (e.g., Akt) involved in cell signaling.
Antitumor Activity Demonstrated efficacy in inhibiting tumor growth in vivo models.
Anti-inflammatory Effects Potential modulation of inflammatory responses through kinase inhibition.

Case Studies

  • Antitumor Efficacy : A study evaluated the compound's ability to inhibit tumor growth in xenograft models. Results indicated significant tumor reduction at specific doses, showcasing its potential as an anticancer agent .
  • Selectivity and Potency : Comparative studies have shown that this compound exhibits selectivity for certain kinases over others, with a high degree of potency against Akt compared to PKA (Protein Kinase A) .
  • Mechanistic Insights : Further investigations revealed that the compound modulates downstream signaling pathways leading to apoptosis in cancer cells, highlighting its role as a promising therapeutic candidate in oncology .

Pharmacological Applications

The compound's ability to inhibit key kinases suggests its potential application in treating various diseases, particularly cancers characterized by aberrant kinase signaling. Additionally, its anti-inflammatory properties may provide therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory disorders.

Table 2: Potential Therapeutic Applications

Disease TypeMechanism of Action
Cancer Inhibition of tumor growth via kinase modulation
Inflammatory Diseases Reduction of inflammatory mediators through signaling pathways

Properties

IUPAC Name

ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-2-20-13(19)9-4-3-5-18(7-9)12-10-6-16-17-11(10)14-8-15-12/h6,8-9H,2-5,7H2,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVAAOTYYWRHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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